molecular formula C14H13NO5S B14399867 9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one CAS No. 88519-06-6

9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one

Cat. No.: B14399867
CAS No.: 88519-06-6
M. Wt: 307.32 g/mol
InChI Key: RBUWVEPNZDRQAB-UHFFFAOYSA-N
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Description

9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group, a propane-1-sulfonyl group, and a pyrano ring fused to the benzoxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the pyrano ring and the sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and pyrano rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one include other benzoxazole derivatives with different substituents. Examples include:

  • 2-(Propane-1-sulfonyl)-benzoxazole
  • 9-Methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88519-06-6

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

9-methyl-2-propylsulfonylpyrano[3,2-e][1,3]benzoxazol-7-one

InChI

InChI=1S/C14H13NO5S/c1-3-6-21(17,18)14-15-13-10(20-14)5-4-9-12(13)8(2)7-11(16)19-9/h4-5,7H,3,6H2,1-2H3

InChI Key

RBUWVEPNZDRQAB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC2=C(O1)C=CC3=C2C(=CC(=O)O3)C

Origin of Product

United States

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